molecular formula C16H16ClN B14129765 1-(4-Chlorobenzyl)-1,2,3,4-tetrahydroisoquinoline

1-(4-Chlorobenzyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B14129765
M. Wt: 257.76 g/mol
InChI Key: CFQDVOUBIBEBEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorobenzyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a 4-chlorobenzyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring system. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorobenzyl)-1,2,3,4-tetrahydroisoquinoline typically involves the condensation of 4-chlorobenzyl chloride with tetrahydroisoquinoline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent quality and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include N-oxides, reduced tetrahydroisoquinoline derivatives, and various substituted analogs depending on the nucleophile used .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound has shown promise in biological assays, particularly in studies related to enzyme inhibition and receptor binding.

    Medicine: Research has indicated potential anticancer, antimicrobial, and anti-inflammatory activities, making it a candidate for drug development.

    Industry: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to interact with various enzymes and receptors, including kinases and G-protein coupled receptors.

    Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

1-(4-Chlorobenzyl)-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C16H16ClN

Molecular Weight

257.76 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C16H16ClN/c17-14-7-5-12(6-8-14)11-16-15-4-2-1-3-13(15)9-10-18-16/h1-8,16,18H,9-11H2

InChI Key

CFQDVOUBIBEBEC-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=CC=CC=C21)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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